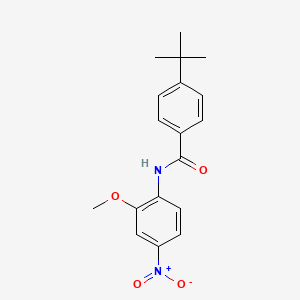
4-tert-butyl-N-(2-methoxy-4-nitrophenyl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-tert-butyl-N-(2-methoxy-4-nitrophenyl)benzamide, also known as TNB, is a chemical compound that has gained attention in scientific research due to its unique properties. TNB is a member of the nitrobenzamide family, which has been extensively studied for their potential therapeutic applications.
作用机制
The mechanism of action of 4-tert-butyl-N-(2-methoxy-4-nitrophenyl)benzamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and proteins. This compound has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression. This compound has also been shown to inhibit the activity of certain kinases, which are proteins involved in cell signaling pathways.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. In addition to its anticancer and anti-inflammatory properties, this compound has been shown to induce apoptosis (programmed cell death) in cancer cells. This compound has also been shown to inhibit angiogenesis, the formation of new blood vessels that is essential for tumor growth. Furthermore, this compound has been shown to have neuroprotective effects, as it has been shown to reduce oxidative stress and inflammation in animal models of neurodegenerative diseases.
实验室实验的优点和局限性
One of the main advantages of 4-tert-butyl-N-(2-methoxy-4-nitrophenyl)benzamide is its availability and ease of synthesis. This compound is a stable compound that can be readily obtained in high yields and purity. This makes it an ideal compound for laboratory experiments. However, one limitation of this compound is its potential toxicity. While this compound has been shown to be relatively non-toxic in vitro, its toxicity in vivo has not been fully evaluated. Therefore, caution should be exercised when handling and using this compound in laboratory experiments.
未来方向
There are many future directions for the study of 4-tert-butyl-N-(2-methoxy-4-nitrophenyl)benzamide. One potential direction is the development of this compound-based anticancer drugs. This compound has shown promising results in inhibiting the growth of cancer cells in vitro, and further studies are needed to evaluate its efficacy in vivo. Another potential direction is the study of this compound's neuroprotective effects. This compound has been shown to reduce oxidative stress and inflammation in animal models of neurodegenerative diseases, and further studies are needed to evaluate its potential use as a neuroprotective agent. Additionally, the study of this compound's mechanism of action and its interactions with other proteins and enzymes could provide valuable insight into its potential therapeutic applications.
合成方法
4-tert-butyl-N-(2-methoxy-4-nitrophenyl)benzamide can be synthesized through a multi-step process involving the reaction of 4-tert-butylbenzoyl chloride with 2-methoxy-4-nitroaniline in the presence of a base. The resulting product is then purified through recrystallization, yielding this compound as a yellow crystalline solid. This synthesis method has been optimized to achieve high yields and purity, making this compound a readily available compound for research purposes.
科学研究应用
4-tert-butyl-N-(2-methoxy-4-nitrophenyl)benzamide has been extensively studied for its potential applications in various scientific fields. One of the most promising applications of this compound is in the field of cancer research. This compound has been shown to inhibit the growth of cancer cells in vitro, making it a potential candidate for the development of anticancer drugs. This compound has also been studied for its potential use as an anti-inflammatory agent, as it has been shown to reduce inflammation in animal models.
属性
IUPAC Name |
4-tert-butyl-N-(2-methoxy-4-nitrophenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O4/c1-18(2,3)13-7-5-12(6-8-13)17(21)19-15-10-9-14(20(22)23)11-16(15)24-4/h5-11H,1-4H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPVZWNREMODMDV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)NC2=C(C=C(C=C2)[N+](=O)[O-])OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-(2,4-dichlorophenoxy)-N-[2-({4-(dimethylamino)-6-[methoxy(methyl)amino]-1,3,5-triazin-2-yl}oxy)ethyl]acetamide](/img/structure/B5189042.png)
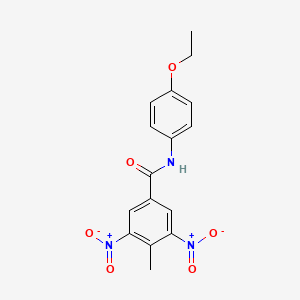
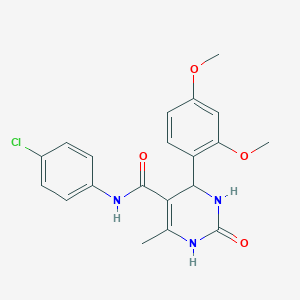
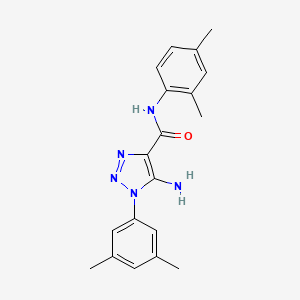
![2-imino-5-{3-methoxy-4-[2-(3-methoxyphenoxy)ethoxy]benzylidene}-1,3-thiazolidin-4-one](/img/structure/B5189060.png)
![1,5-diphenyl-6-(2-thienyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B5189072.png)
![4-[2-chloro-5-(trifluoromethyl)phenyl]-1,7,8,9-tetraphenyl-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5,10-trione](/img/structure/B5189086.png)
![methyl 1,7-dimethyl-2,4-dioxo-3-(2-phenoxyethyl)-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B5189099.png)
![3-methyl-1-[(1-methylcyclohexyl)carbonyl]indoline](/img/structure/B5189101.png)
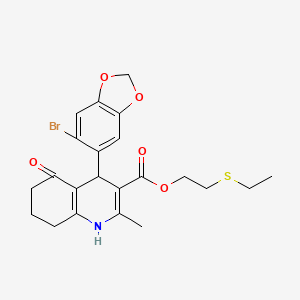
![N~2~-[4-(benzyloxy)phenyl]-N~1~-(4-{[(2-methylphenyl)amino]sulfonyl}phenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B5189107.png)
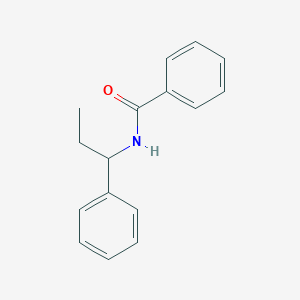
![N~2~-[2-chloro-5-(trifluoromethyl)phenyl]-N~1~-(3-methoxypropyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B5189129.png)
![4-{2-[(3,4-dichlorophenyl)amino]-1,3-thiazol-4-yl}-N,N-diethylbenzenesulfonamide hydrobromide](/img/structure/B5189136.png)
